molecular formula C14H19N B14349325 1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- CAS No. 92617-30-6

1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl-

Cat. No.: B14349325
CAS No.: 92617-30-6
M. Wt: 201.31 g/mol
InChI Key: AXSLWQBNRXIAKO-UHFFFAOYSA-N
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Description

1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a seven-membered azepine ring fused with a benzene ring, and it is substituted with four methyl groups at positions 2, 3, 5, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reductive rearrangement of oximes in the presence of boron hydride and dimethyl sulfide complex has been reported as an effective method . Another method involves the acylation of 3-phenylpropan-1-amine followed by cyclization using trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, plays a crucial role in scaling up the production process. The choice of solvents and purification techniques also impacts the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated benzazepine derivatives. Substitution reactions can result in a wide range of functionalized benzazepines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methyl groups may enhance its stability and modify its interaction with biological targets compared to other benzazepine derivatives.

Properties

CAS No.

92617-30-6

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2,3,5,6-tetramethyl-2,5-dihydro-1H-1-benzazepine

InChI

InChI=1S/C14H19N/c1-9-6-5-7-13-14(9)11(3)8-10(2)12(4)15-13/h5-8,11-12,15H,1-4H3

InChI Key

AXSLWQBNRXIAKO-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(NC2=CC=CC(=C12)C)C)C

Origin of Product

United States

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